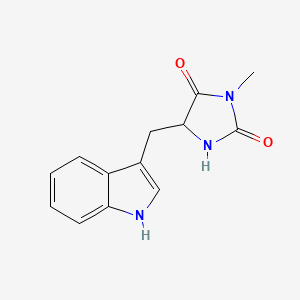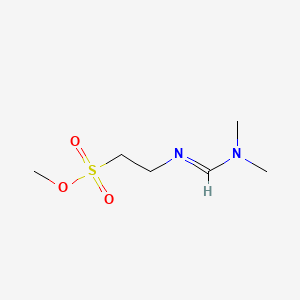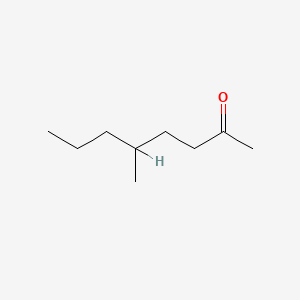
5-メチル-2-オクタノン
概要
説明
5-Methyl-2-octanone, also known as 5-Methyl-2-octanone, is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-2-octanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-2-octanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-octanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
熱物理特性分析
「5-メチル-2-オクタノン」は、熱物理特性の研究に使用されます。国立標準技術研究所(NIST)は、5-メチル-2-オクタノンなどの純粋な化合物の熱力学的特性に関する、厳密に評価されたデータのコレクションへのアクセスを提供しています。 これらのデータは、NIST ThermoData Engineソフトウェアパッケージに実装されている動的データ分析によって生成されます .
化学工業における用途
化学業界では、「5-メチル-2-オクタノン」はさまざまな用途で使用されています。 化学薬品サプライヤーから購入可能であり、これはラボでの使用、および他の化学物質の製造における潜在的な使用を示しています .
高速液体クロマトグラフィー(HPLC)分析
「5-メチル-2-オクタノン」は、逆相(RP)高速液体クロマトグラフィー(HPLC)を使用して分析できます。 この方法では、単純な条件を使用し、移動相にはアセトニトリル(MeCN)、水、リン酸が含まれています .
質量分析(MS)の用途
「5-メチル-2-オクタノン」の分析に使用されるHPLC法は、質量分析(MS)の用途にも適合しています。 これは、「5-メチル-2-オクタノン」が、複雑な混合物の同定や定量など、MSを含む研究で使用できることを示唆しています .
安全性試験
「5-メチル-2-オクタノン」は、安全データシート(SDS)の入手可能性から明らかなように、安全性試験の対象となっています。 これは、環境衛生と安全に関する研究での使用を示唆しています .
防火研究
“5-メチル-2-オクタノン”は、防火法グループ4-2-IIIに分類されており、これは防火研究における潜在的な使用を示唆しています .
Safety and Hazards
生化学分析
Biochemical Properties
5-Methyl-2-octanone plays a significant role in biochemical reactions, particularly as an inhibitor of gram-negative bacteria. It has been shown to be effective against Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa . The compound interacts with various enzymes and proteins, including the acyl carrier protein in the cytoplasmic membrane, which is crucial for fatty acid synthesis . By binding to this protein, 5-Methyl-2-octanone inhibits the synthesis of fatty acids, thereby exerting its antibacterial effects.
Cellular Effects
The effects of 5-Methyl-2-octanone on cellular processes are diverse. It has been observed to have neurotoxic effects in rats, indicating its potential impact on the nervous system . Additionally, 5-Methyl-2-octanone influences cell signaling pathways and gene expression. For instance, it can induce defensive behaviors in plants and fungi, such as the accumulation of mycotoxins and the activation of phytohormone signaling cascades . These effects highlight the compound’s ability to modulate cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Methyl-2-octanone exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of fatty acid synthesis by binding to the acyl carrier protein in the cytoplasmic membrane . This binding interaction disrupts the normal function of the protein, leading to a decrease in fatty acid production. Additionally, 5-Methyl-2-octanone has been shown to affect gene expression by modulating signaling pathways and inducing the expression of specific genes involved in defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-octanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Methyl-2-octanone is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For example, prolonged exposure to 5-Methyl-2-octanone may lead to changes in cellular metabolism and gene expression, which can impact overall cell function .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-octanone vary with different dosages in animal models. At low doses, the compound has been shown to inhibit the growth of gram-negative bacteria without causing significant toxicity . At higher doses, 5-Methyl-2-octanone can have adverse effects, including neurotoxicity and liver swelling . These findings suggest that there is a threshold for the safe use of 5-Methyl-2-octanone, and careful consideration of dosage is necessary to avoid toxic effects.
Metabolic Pathways
5-Methyl-2-octanone is involved in several metabolic pathways. One of the primary pathways is its metabolism to 2,5-nonanedione and 2-hexanone through ω-oxidation . These metabolites are further processed through oxidative and decarboxylative steps, leading to the production of 2,5-hexanedione, a compound known for its neurotoxic effects . The involvement of 5-Methyl-2-octanone in these pathways highlights its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-Methyl-2-octanone within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with the acyl carrier protein in the cytoplasmic membrane, which plays a role in its localization and accumulation . Additionally, 5-Methyl-2-octanone’s distribution within tissues can be influenced by its chemical properties, such as its solubility and affinity for specific biomolecules .
Subcellular Localization
5-Methyl-2-octanone’s subcellular localization is primarily within the cytoplasmic membrane, where it interacts with the acyl carrier protein . This localization is crucial for its activity, as it allows the compound to effectively inhibit fatty acid synthesis. Additionally, 5-Methyl-2-octanone may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its function and activity within the cell .
特性
IUPAC Name |
5-methyloctan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-5-8(2)6-7-9(3)10/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLGOPSYZTLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041444 | |
| Record name | 5-Methyl-2-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58654-67-4 | |
| Record name | 5-Methyl-2-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58654-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-octanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058654674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanone, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl-2-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyloctan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-OCTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUT0C28KSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can enzymes be engineered to break down larger ketone substrates like 5-methyl-2-octanone?
A1: Yes, research suggests that it's possible to modify enzymes to accommodate larger ketone substrates. A study focusing on leucine amine dehydrogenase (L-AmDH) demonstrated that specific mutations could alter the enzyme's substrate specificity. [] While the original L-AmDH was inactive towards ketones larger than 2-hexanone, the introduction of mutations like L39A and L39G enabled activity for straight-chain ketones up to 2-decanone. Further modifications, combining these mutations with A112G, expanded the enzyme's activity to include branched ketones like 5-methyl-2-octanone. [] This highlights the potential for protein engineering to modify enzyme activity and substrate scope.
Q2: Are there any natural products that exhibit antibacterial activity potentially linked to 5-methyl-2-octanone?
A2: Research suggests that Commiphora wightii (Arn.) Bhandari. gum extract, also known as guggul gum, displays antibacterial properties and contains 5-methyl-2-octanone. [] While the exact mechanism of action remains unclear, studies indicate that a compound identified as 5(1methyl, 1-amino ethyl)-5-methyl-2-octanone within the gum extract exhibits antibacterial activity. [] This finding warrants further investigation into the potential role of 5-methyl-2-octanone derivatives in contributing to the antibacterial properties observed in guggul gum extract.
Q3: Does 5-methyl-2-octanone pose any potential health risks?
A3: While the provided research articles don't delve into the specific toxicological profile of 5-methyl-2-octanone, one study points to the potential neurotoxicity of commercial-grade methyl heptyl ketone, which is another name for 5-methyl-2-octanone. [] It's important to note that this study doesn't directly assess the toxicity of pure 5-methyl-2-octanone, and further research is required to determine its safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



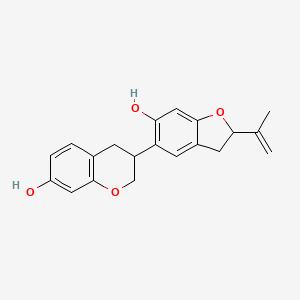


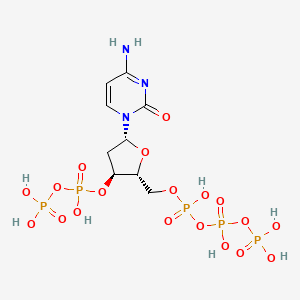
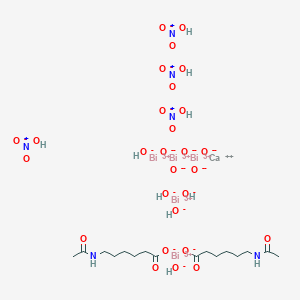

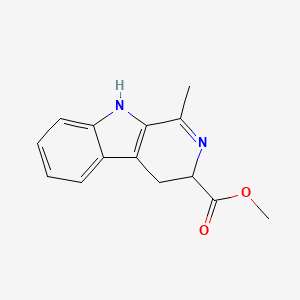
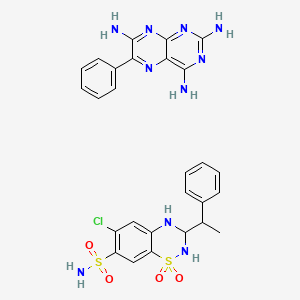
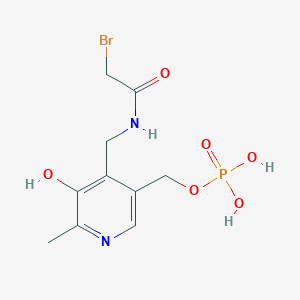
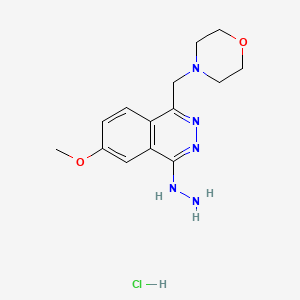
![[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-(2,4-dinitrophenyl)sulfanylpurin-6-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B1219759.png)
